2-(2-Ethoxyphenyl)pyrrolidine
Overview
Description
“2-(2-Ethoxyphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocyclic structure . The pyrrolidine ring is a key component of many biologically and pharmacologically active molecules .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using different strategies. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . For instance, pyrrolidine-2-one derivatives have been synthesized by reacting substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis
The molecular formula of “this compound” is C12H17NO . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives are known to exhibit a wide range of chemical reactions. They are used as intermediates in drug research and development studies . The specific chemical reactions of “this compound” are not detailed in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-(2-Methoxyphenyl)pyrrolidine”, include a density of 1.0±0.1 g/cm3, a boiling point of 269.4±33.0 °C at 760 mmHg, and a flash point of 106.8±14.8 °C . The specific physical and chemical properties of “this compound” are not detailed in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
- Organic Synthesis : The synthesis of 5-methoxylated 3-pyrrolin-2-ones involves the rearrangement of chlorinated pyrrolidin-2-ones, which are useful intermediates for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Corrosion Inhibition : Pyrrolidine derivatives have been shown to inhibit steel corrosion in sulphuric acid, with potential applications in industrial processes (Bouklah et al., 2006).
Ligand Chemistry and Coordination Compounds
- Ligand Chemistry : Hybrid (Te, N) and (N, Te, N) ligands featuring the pyrrolidine ring have been synthesized, offering insights into their coordination behavior with palladium(II) and mercury(II) complexes (Singh et al., 2003).
Crystallography and Material Science
- Crystal Structure Analysis : Research on 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one has detailed its crystal structure, showcasing intermolecular hydrogen bonding and its implications for material properties (Mohammat et al., 2008).
- Nanoassemblies : A study on self-assembly of gold nanoparticles on fullerene nanospheres highlights the role of a C60-pyrrolidine derivative, indicating potential applications in nanotechnology and materials science (Zhang et al., 2004).
Pharmacological Applications
- Pharmacology : Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities, shedding light on their therapeutic potential (Malawska et al., 2002).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(2-ethoxyphenyl)pyrrolidine, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds are characterized by their target selectivity .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique way, leading to changes in the biological activity .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can exhibit a broad range of bioactivities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
Pyrrolidine derivatives continue to be of interest in drug discovery due to their diverse biological activities. Future research may focus on designing and developing new pyrrolidine compounds with different biological profiles . The specific future directions for “2-(2-Ethoxyphenyl)pyrrolidine” are not detailed in the available sources.
properties
IUPAC Name |
2-(2-ethoxyphenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-8-4-3-6-10(12)11-7-5-9-13-11/h3-4,6,8,11,13H,2,5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXZOGXUPMYSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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